![molecular formula C8H7F3N2S B156821 Thiourea, [2-(trifluoromethyl)phenyl]- CAS No. 1736-71-6](/img/structure/B156821.png)

Thiourea, [2-(trifluoromethyl)phenyl]-

Vue d'ensemble

Description

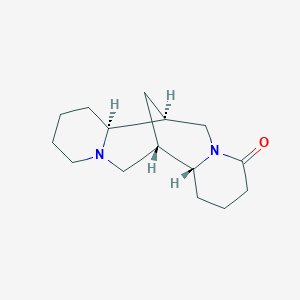

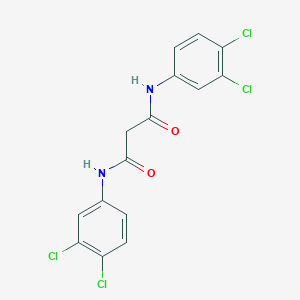

Thiourea, [2-(trifluoromethyl)phenyl]- is a type of thiourea compound . Thiourea catalyst, also known as Schreiner’s Thiourea, is commonly used as a hydrogen-bond donor in the activation of carbonyls, nitroolefins, imines, etc . It is also known as a chiral thiourea organocatalyst developed by the Jacobsen’s group for asymmetric organic synthesis .

Synthesis Analysis

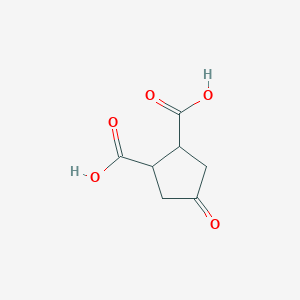

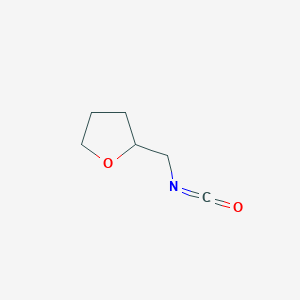

Thiourea derivatives are prepared by reacting 3-(trifluoromethyl)aniline with commercial aliphatic and aromatic isothiocyanates . The yields varied from 35% to 82% . Another method involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide .Molecular Structure Analysis

The molecular structure of thiourea, [2-(trifluoromethyl)phenyl]- is planar . The C=S bond distance is 1.71 Å, and the C-N distances average 1.33 Å .Chemical Reactions Analysis

Thiourea derivatives are known for their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . They are used extensively in promoting organic transformations .Physical And Chemical Properties Analysis

Thiourea, [2-(trifluoromethyl)phenyl]- is a solid substance . Its molecular weight is 220.22 . The melting point ranges from 158-163°C .Applications De Recherche Scientifique

Application in Drug Synthesis

The trifluoromethyl group, which is present in “1-[2-(Trifluoromethyl)phenyl]-2-thiourea”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs . Therefore, “1-[2-(Trifluoromethyl)phenyl]-2-thiourea” could potentially be used in the synthesis of new drug molecules.

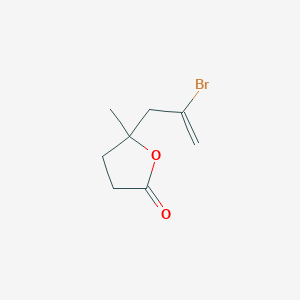

Use as a Reagent in Organic Synthesis

“1-[2-(Trifluoromethyl)phenyl]-2-thiourea” can be used as a reagent in organic synthesis. It can participate in various chemical reactions to form new compounds.

Role as a Catalyst

This compound can also act as a catalyst in the synthesis of other compounds. As a catalyst, it can speed up chemical reactions without being consumed in the process.

Use as a Ligand in Coordination Chemistry

In coordination chemistry, “1-[2-(Trifluoromethyl)phenyl]-2-thiourea” can act as a ligand. Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.

Potential Antidepressant Effects

Research has shown that “1-[2-(Trifluoromethyl)phenyl]-2-thiourea” has potential antidepressant effects . It has been found to reduce manifestations of stress in an animal model, similar to the effects of fluoxetine .

Use in Fluorescence Dye Modification

“1-[2-(Trifluoromethyl)phenyl]-2-thiourea” has been used in the modification of fluorescence dyes . This can enhance the properties of the dyes, making them more suitable for various applications.

Safety and Hazards

Thiourea, [2-(trifluoromethyl)phenyl]- is considered hazardous. It may form combustible dust concentrations in air. It is harmful if swallowed and is suspected of causing cancer and damaging the unborn child . It is recommended to avoid dust formation, avoid contact with skin and eyes, and use personal protective equipment .

Orientations Futures

Thiourea derivatives have diverse biological activities, like antibacterial and anticancer activities, and they have a high impact on the central nervous system of rodents . They are known for their strong inhibitory effect on Gram-positive pathogens . Their potency was noticeable towards both planktonic and biofilm-forming structures of staphylococcal species . Thiourea-derived connections exert also cytotoxicity against different cell line tissues , as well as the panel of viruses . Additionally, thiourea compounds are extensively used for coordination complexes with metal ions or cyclic derivatives such as tetrazoles that could serve as medicinal agents. Thiourea structures are an important bioactive substructure in various bio-molecules having various biological activities . Therefore, the future directions of thiourea, [2-(trifluoromethyl)phenyl]-, could involve further exploration of its biological activities and potential applications in medicine.

Mécanisme D'action

Target of Action

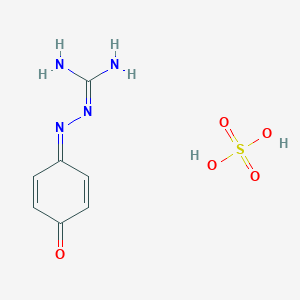

The primary target of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. NO plays a crucial role in neurotransmission, immune defense, and regulation of cell death .

Mode of Action

1-[2-(Trifluoromethyl)phenyl]-2-thiourea acts as a potent inhibitor of NOS . By inhibiting NOS, it reduces the production of NO, thereby modulating the physiological processes that NO is involved in .

Biochemical Pathways

The inhibition of NOS affects several biochemical pathways. For instance, it can disrupt processes related to DNA replication, which permits the compound to inhibit replication of both bacterial and cancer cells . The compound’s action on these pathways can lead to various downstream effects, such as the modulation of immune responses and neurotransmission .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Result of Action

The inhibition of NOS by 1-[2-(Trifluoromethyl)phenyl]-2-thiourea can lead to a reduction in the manifestations of stress in animal models, similar to the effects of fluoxetine . This suggests that the compound may have potential antidepressant effects .

Action Environment

The action of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea can be influenced by environmental factors. For example, the interaction with the solvent environment can affect the conformational states of the compound, which in turn can influence its ability to inhibit NOS . Furthermore, the presence of a prototypical substrate can lead to the formation of hydrogen bonds, affecting the compound’s mode of action .

Propriétés

IUPAC Name |

[2-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2S/c9-8(10,11)5-3-1-2-4-6(5)13-7(12)14/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXFFFHGYOYYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061934 | |

| Record name | Thiourea, [2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiourea, [2-(trifluoromethyl)phenyl]- | |

CAS RN |

1736-71-6 | |

| Record name | N-[2-(Trifluoromethyl)phenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-(2-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N-[2-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, [2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(trifluoromethyl)phenylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the key structural features of [2-(trifluoromethyl)phenyl]thiourea and how are they characterized?

A1: [2-(trifluoromethyl)phenyl]thiourea exhibits distinct structural elements that influence its properties. The molecule features a thiourea group (-NH-CS-NH-) attached to a phenyl ring with a trifluoromethyl (-CF3) substituent at the ortho position. []

- X-ray Crystallography: Reveals the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A study revealed that [2-(trifluoromethyl)phenyl]thiourea forms inversion dimers through N—H⋯S and N—H⋯O hydrogen bonds in its crystal structure. []

Q2: Has [2-(trifluoromethyl)phenyl]thiourea demonstrated any promising biological activities?

A2: While [2-(trifluoromethyl)phenyl]thiourea itself has not been extensively studied for biological activity, closely related compounds containing the [2-(trifluoromethyl)phenyl]thiourea scaffold have shown potential as antimycobacterial agents. [] This suggests that modifications to the core structure could lead to compounds with desirable biological profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.